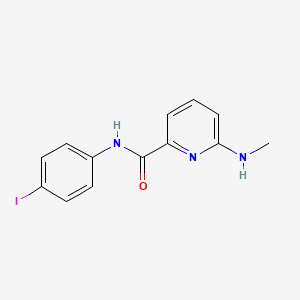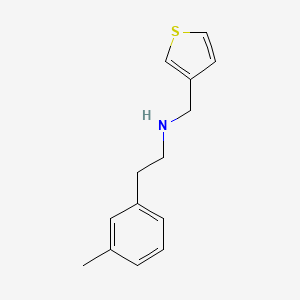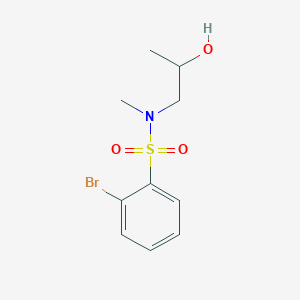
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential use in various applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is not fully understood. However, studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide exhibits significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide in lab experiments is its high potency against cancer cells. It also exhibits selective toxicity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide. One of the major areas of research is to improve its solubility in water, which would make it more suitable for in vivo studies. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, more studies are needed to understand its mechanism of action and to identify its molecular targets in cancer cells.
Conclusion:
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a promising compound that has gained significant attention in the field of scientific research. Its potential use as an anticancer agent has been extensively studied, and it exhibits significant cytotoxic activity against various cancer cell lines. However, more research is needed to fully understand its mechanism of action and to identify its molecular targets in cancer cells. With further research, this compound has the potential to become a valuable addition to the arsenal of anticancer agents.
Synthesis Methods
The synthesis of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide has been studied for its potential use in various applications. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-8(13)7-12(2)16(14,15)10-6-4-3-5-9(10)11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXSKDSLXSNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
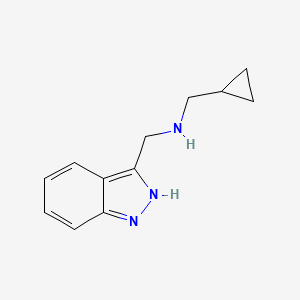
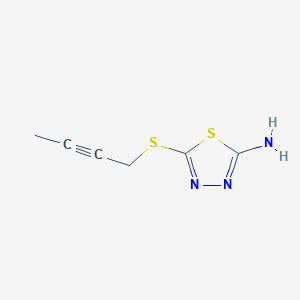
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

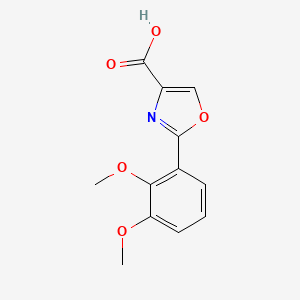
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
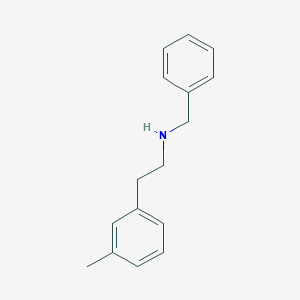
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
